Cas no 91353-64-9 (2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮)
2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮 Chemical and Physical Properties
Names and Identifiers
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- 2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮
- SCHEMBL6202166
- 91353-64-9
- 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone
- 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethan-1-one
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- Inchi: 1S/C12H7Cl3OS/c13-10-9(11(14)17-12(10)15)8(16)6-7-4-2-1-3-5-7/h1-5H,6H2
- InChI Key: JQAISNAJYOZHBB-UHFFFAOYSA-N
- SMILES: ClC1=C(SC(=C1C(CC1C=CC=CC=1)=O)Cl)Cl
Computed Properties
- Exact Mass: 303.928319g/mol
- Monoisotopic Mass: 303.928319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 45.3Ų
2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005005-1g |
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone |
91353-64-9 | 95% | 1g |
$519.75 | 2023-08-31 | |
| Chemenu | CM199442-1g |
2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethan-1-one |
91353-64-9 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM199442-1g |
2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethan-1-one |
91353-64-9 | 95% | 1g |
$574 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748748-1g |
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethan-1-one |
91353-64-9 | 98% | 1g |
¥3570.00 | 2024-04-25 | |
| Crysdot LLC | CD11018525-1g |
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone |
91353-64-9 | 95+% | 1g |
$608 | 2024-07-19 |
2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮 Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮
Recent Advances in the Study of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone (CAS: 91353-64-9)
The compound 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone (CAS: 91353-64-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of various bioactive molecules. The presence of the trichlorothiophene moiety, combined with the phenyl ethanone group, imparts distinct electronic and steric properties that make it a valuable scaffold for medicinal chemistry. Researchers have explored its utility in the development of novel antimicrobial and anti-inflammatory agents, with promising results in preliminary in vitro assays.
One of the most significant breakthroughs involves the optimization of synthetic routes for 91353-64-9. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved, high-yield synthesis method that enhances the compound's accessibility for large-scale pharmaceutical applications. The new protocol reduces the number of synthetic steps while maintaining high purity, addressing previous challenges in its production.
In terms of biological activity, recent investigations have revealed that derivatives of 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone exhibit potent inhibitory effects against specific enzyme targets. Particularly noteworthy is its interaction with protein kinases involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Molecular docking studies have provided insights into the compound's binding modes, facilitating structure-activity relationship (SAR) analyses for further optimization.
The compound's pharmacokinetic properties have also been a focus of recent research. Studies utilizing advanced analytical techniques, including LC-MS/MS and NMR spectroscopy, have characterized its metabolic stability and tissue distribution patterns. These findings are crucial for understanding its potential as a drug candidate and for guiding future formulation development.
Looking forward, researchers are exploring the compound's potential in combination therapies and as a building block for more complex pharmaceutical agents. Its unique chemical properties make it particularly suitable for developing targeted therapies, with ongoing investigations into its application in oncology and infectious disease treatments. The compound's versatility underscores its importance in current medicinal chemistry research and its potential to contribute to future therapeutic breakthroughs.
In conclusion, 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone (91353-64-9) represents a promising chemical entity with diverse applications in pharmaceutical development. The recent advances in its synthesis, biological evaluation, and mechanistic understanding position it as a valuable tool for drug discovery efforts. Further research is warranted to fully exploit its therapeutic potential and translate these findings into clinical applications.
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